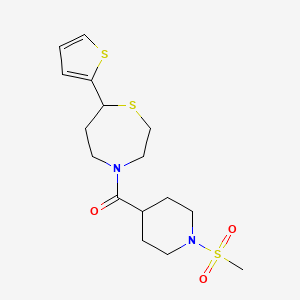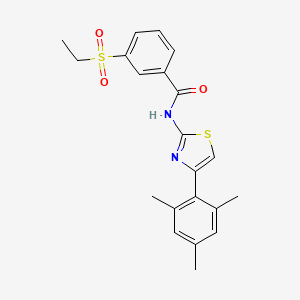
5-(1-Chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-Chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole is a chemical compound that has been extensively studied for its scientific research applications. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) explored the synthesis of novel derivatives, including compounds structurally related to 5-(1-Chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole. These compounds demonstrated potential antidepressant and antianxiety activities in albino mice, evaluated using behavioral tests like Porsolt’s behavioral despair test and the plus maze method (Kumar et al., 2017).
Synthesis of Related Compounds for Antibacterial Activity
Jakhar and Makrandi (2012) synthesized compounds including 3-Aryl-5-(benzofuran-2-yl)acylthio-1,2,4-triazoles, which are structurally similar to the compound . These compounds showed antibacterial activity, highlighting their potential use in combating bacterial infections (Jakhar & Makrandi, 2012).
Crystal Structures and Theoretical Studies
Şahin et al. (2011) conducted crystal structure and density functional method (DFT) studies on compounds structurally related to 5-(1-Chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole. These studies are essential for understanding the molecular geometry and electronic structure, which can be crucial for pharmacological applications (Şahin et al., 2011).
Antibacterial Study of Novel Compounds
Mehta (2016) described the synthesis and antibacterial activity evaluation of novel heterocyclic compounds containing a fragment similar to the compound . The study indicated good antibacterial activity against various bacterial strains, suggesting potential for therapeutic use (Mehta, 2016).
Synthesis for Antimicrobial Evaluation
Chundawat, Sharma, and Bhagat (2013) synthesized novel fluorine-containing heterocycles integrating benzofuran with dihydropyrazoles and dihydroisoxazoles, similar to the compound . These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing good results in some cases (Chundawat et al., 2013).
Antitubercular Activity Evaluation
Dighe et al. (2012) synthesized a series of compounds, including N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives. These compounds were screened for antitubercular activity, suggesting a potential application in tuberculosis treatment (Dighe et al., 2012).
Synthesis of Derivatives for Antihypertensive Activity
Turan-Zitouni et al. (1994) investigated the synthesis of derivatives of 5-methoxy-3-[benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran, structurally related to the compound . The antihypertensive activities of these compounds were studied, indicating potential for cardiovascular drug development (Turan-Zitouni et al., 1994).
properties
IUPAC Name |
5-(1-chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13-7-11(15-17-13)9-2-3-12-10(6-9)4-5-16-12/h2-3,6,8,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJJORJYEKMYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=NO1)C2=CC3=C(C=C2)OCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

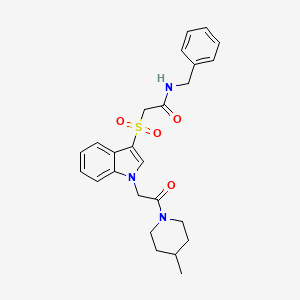
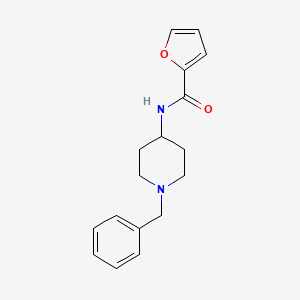
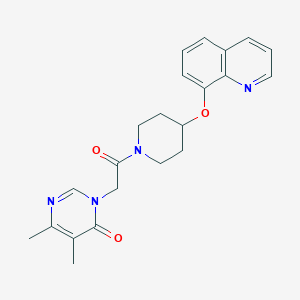
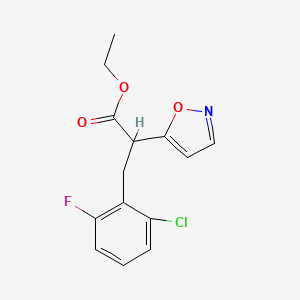

![5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2447601.png)
![2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2447602.png)
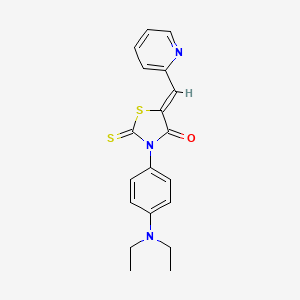
![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2447605.png)
![7-[(3-methylbenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2447606.png)
![(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2447608.png)
